molecular formula C11H4BrF3N2 B13009026 4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile

4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No.: B13009026
M. Wt: 301.06 g/mol
InChI Key: WRUZLCSHLLPRAU-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile is an organic compound with the molecular formula C11H4BrF3N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its bromine and trifluoromethyl substituents, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 6-(trifluoromethyl)quinoline, followed by the introduction of a cyano group at the 3-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the cyano group can be introduced using reagents like copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

    Reduction Reactions: Hydrogen gas with a metal catalyst or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products with various substituents replacing the bromine atom.

    Coupling Reactions: Biaryl compounds.

    Reduction Reactions: Amino derivatives of the original compound.

Scientific Research Applications

4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
  • 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
  • 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline

Uniqueness

4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile is unique due to the presence of both a bromine atom and a cyano group, which provide distinct reactivity and potential for diverse chemical transformations. The trifluoromethyl group also contributes to its unique chemical and physical properties, such as increased stability and lipophilicity.

Properties

Molecular Formula

C11H4BrF3N2

Molecular Weight

301.06 g/mol

IUPAC Name

4-bromo-6-(trifluoromethyl)quinoline-3-carbonitrile

InChI

InChI=1S/C11H4BrF3N2/c12-10-6(4-16)5-17-9-2-1-7(3-8(9)10)11(13,14)15/h1-3,5H

InChI Key

WRUZLCSHLLPRAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Br)C#N

Origin of Product

United States

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